molecular formula C88H130N22O22 B12652740 Erepdekinra CAS No. 2641313-47-3

Erepdekinra

Cat. No.: B12652740
CAS No.: 2641313-47-3
M. Wt: 1848.1 g/mol
InChI Key: YIXJTJKQQNLLRJ-FGAVTVSPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Erepdekinra is synthesized through peptide synthesis techniques. The sequence of the peptide is Ac-VHVTIPADLWDWINK-NH2 . The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity, typically greater than 98% .

Chemical Reactions Analysis

Types of Reactions

Erepdekinra primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include:

Major Products

The major product formed from the synthesis of this compound is the peptide itself, with a sequence of Ac-VHVTIPADLWDWINK-NH2 .

Scientific Research Applications

Erepdekinra has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of interleukin-17A in various diseases and conditions. Some specific applications include:

Comparison with Similar Compounds

Erepdekinra is unique in its specific antagonistic action on the interleukin-17A receptor. Similar compounds include other interleukin receptor antagonists, such as:

These compounds also target the interleukin-17 pathway but differ in their molecular structures and mechanisms of action.

Properties

CAS No.

2641313-47-3

Molecular Formula

C88H130N22O22

Molecular Weight

1848.1 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C88H130N22O22/c1-14-45(9)71(86(130)105-62(35-66(90)113)78(122)98-57(74(91)118)27-20-21-29-89)107-81(125)60(33-51-39-94-56-26-19-17-24-54(51)56)102-80(124)64(37-68(116)117)103-77(121)59(32-50-38-93-55-25-18-16-23-53(50)55)101-76(120)58(31-42(3)4)100-79(123)63(36-67(114)115)99-75(119)47(11)96-83(127)65-28-22-30-110(65)88(132)72(46(10)15-2)108-87(131)73(48(12)111)109-85(129)70(44(7)8)106-82(126)61(34-52-40-92-41-95-52)104-84(128)69(43(5)6)97-49(13)112/h16-19,23-26,38-48,57-65,69-73,93-94,111H,14-15,20-22,27-37,89H2,1-13H3,(H2,90,113)(H2,91,118)(H,92,95)(H,96,127)(H,97,112)(H,98,122)(H,99,119)(H,100,123)(H,101,120)(H,102,124)(H,103,121)(H,104,128)(H,105,130)(H,106,126)(H,107,125)(H,108,131)(H,109,129)(H,114,115)(H,116,117)/t45-,46-,47-,48+,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-,70-,71-,72-,73-/m0/s1

InChI Key

YIXJTJKQQNLLRJ-FGAVTVSPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(C(C)C)NC(=O)C

Origin of Product

United States

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